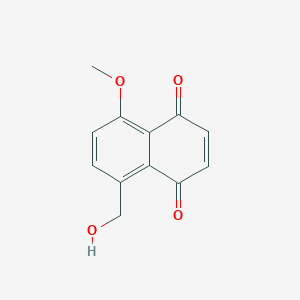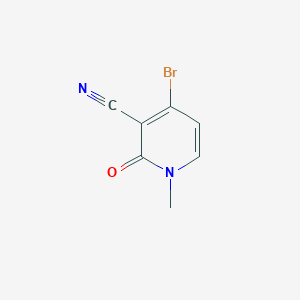
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(ヒドロキシメチル)-8-メトキシナフタレン-1,4-ジオンは、ナフトキノン類に属する有機化合物です。この化合物は、ナフタレン環の5位にヒドロキシメチル基、8位にメトキシ基を持ち、1位と4位に2つのケトン基が存在することで特徴付けられます。ナフトキノン類は、多様な生物活性を持つことが知られており、薬効を持つ天然物中に多く見られます。
2. 製法
合成経路と反応条件
5-(ヒドロキシメチル)-8-メトキシナフタレン-1,4-ジオンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、8-メトキシナフタレンを適切なアシル化剤でフリーデル・クラフツアシル化し、その後酸化してキノン官能基を導入する方法です。ヒドロキシメチル基は、その後のヒドロキシメチル化反応によって導入できます。
反応条件:
フリーデル・クラフツアシル化: 一般的に、塩化アシルを、塩化アルミニウムなどのルイス酸触媒の存在下で用いて行われます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて達成できます。
ヒドロキシメチル化: この工程は、水酸化ナトリウムなどの塩基の存在下でホルムアルデヒドを用いて行うことができます。
工業生産方法
5-(ヒドロキシメチル)-8-メトキシナフタレン-1,4-ジオンの工業生産には、同様の合成経路が用いられますが、大規模生産に最適化されています。収率と効率を高めるために、連続フローリアクターと高度な触媒システムが採用されます。環境に優しい溶媒と試薬の使用も、工業的な環境においては考慮されます。
3. 化学反応解析
反応の種類
5-(ヒドロキシメチル)-8-メトキシナフタレン-1,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシメチル基は、カルボン酸に酸化される可能性があります。
還元: キノン部位は、対応するヒドロキノンに還元される可能性があります。
置換: メトキシ基は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を、置換反応に用いることができます。
生成される主な生成物
酸化: 5-(カルボキシメチル)-8-メトキシナフタレン-1,4-ジオンの生成。
還元: 5-(ヒドロキシメチル)-8-メトキシ-1,4-ジヒドロキシナフタレンの生成。
置換: 用いた求核剤に応じて、さまざまな置換ナフトキノンが生成されます。
4. 科学研究への応用
5-(ヒドロキシメチル)-8-メトキシナフタレン-1,4-ジオンは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性が研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果が調査されています。
工業: 染料、顔料、その他の工業用化学品の開発に利用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 8-methoxynaphthalene with a suitable acylating agent, followed by oxidation to introduce the quinone functionality. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction.
Reaction Conditions:
Friedel-Crafts Acylation: Typically carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Hydroxymethylation: This step can be performed using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The use of environmentally benign solvents and reagents is also a consideration in industrial settings.
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The quinone moiety can be reduced to the corresponding hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-8-methoxynaphthalene-1,4-dione.
Reduction: Formation of 5-(Hydroxymethyl)-8-methoxy-1,4-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
5-(ヒドロキシメチル)-8-メトキシナフタレン-1,4-ジオンの作用機序は、細胞成分との相互作用を伴います。キノン部位は、酸化還元サイクルを起こし、活性酸素種(ROS)を生成し、細胞に酸化ストレスを誘発する可能性があります。この酸化ストレスは、細胞死につながる可能性があり、この化合物は抗癌療法に有用となる可能性があります。ヒドロキシメチル基とメトキシ基も、化合物の全体的な反応性と生物活性に寄与する可能性があります。
類似化合物との比較
類似化合物
5-ヒドロキシメチルフルフラール: ヒドロキシメチル基を持つ別の化合物で、バイオマスの変換における用途で知られています。
8-メトキシ-1,4-ナフトキノン: 構造が似ていますが、ヒドロキシメチル基はありません。
5-メチル-8-メトキシナフタレン-1,4-ジオン: 構造が似ていますが、ヒドロキシメチル基の代わりにメチル基を持っています。
独自性
5-(ヒドロキシメチル)-8-メトキシナフタレン-1,4-ジオンは、ナフトキノン骨格にヒドロキシメチル基とメトキシ基の両方が存在することで独特です。この官能基の組み合わせは、独特の化学的および生物学的特性を付与し、研究や産業におけるさまざまな用途に有用な化合物となっています。
特性
CAS番号 |
105531-31-5 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC名 |
5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-16-10-5-2-7(6-13)11-8(14)3-4-9(15)12(10)11/h2-5,13H,6H2,1H3 |
InChIキー |
GFQVATBXHRRRBD-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)



![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)



![6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)


![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)

